molecular formula C15H33N B176425 Pentadecan-8-amine CAS No. 18618-64-9

Pentadecan-8-amine

Cat. No.: B176425
CAS No.: 18618-64-9
M. Wt: 227.43 g/mol
InChI Key: NTPSQPZXFVRULZ-UHFFFAOYSA-N
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Description

Pentadecan-8-amine is a long-chain primary amine with the chemical formula C15H33N. It is a white crystalline solid with a melting point of 44-46°C and a boiling point of 310-312°C. It has been studied for its potential biological activity and applications in various fields, including medical, environmental, and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecan-8-amine can be synthesized through several methods. One common method involves the reduction of pentadecan-8-one using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

C15H31COC15H31+LiAlH4C15H33N+LiAlO2\text{C15H31COC15H31} + \text{LiAlH4} \rightarrow \text{C15H33N} + \text{LiAlO2} C15H31COC15H31+LiAlH4→C15H33N+LiAlO2

Another method involves the reductive amination of pentadecan-8-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The reaction conditions typically include a solvent such as methanol or ethanol and a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of nitriles or the amination of alcohols. These processes are carried out under high pressure and temperature using catalysts such as nickel or cobalt. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentadecan-8-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form higher amines or quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitriles or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Higher amines or quaternary ammonium salts.

Scientific Research Applications

Pentadecan-8-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It has been studied for its potential biological activity, including its role as an antimicrobial agent and its ability to inhibit biofilm formation.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentadecan-8-amine involves its interaction with cellular membranes and proteins. It can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. Additionally, it can inhibit the formation of biofilms by interfering with the signaling pathways involved in biofilm development . The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Hexadecan-1-amine: Another long-chain primary amine with similar properties and applications.

    Octadecan-1-amine: A longer-chain primary amine with higher melting and boiling points.

    Dodecan-1-amine: A shorter-chain primary amine with lower melting and boiling points.

Uniqueness

Pentadecan-8-amine is unique due to its specific chain length and position of the amine group, which confer distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where longer or shorter chain amines may not be as effective.

Properties

IUPAC Name

pentadecan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSQPZXFVRULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283323
Record name 8-Pentadecanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18618-64-9
Record name 8-Pentadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18618-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-Pentadecanamine
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Record name 8-Pentadecanamine
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Record name 1-Heptyloctylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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